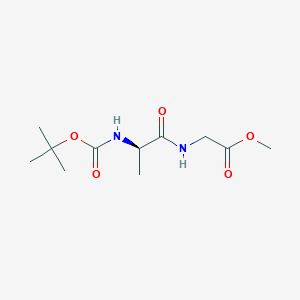

methyl Boc-D-alanylglycinate

Description

Properties

Molecular Formula |

C11H20N2O5 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

methyl 2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate |

InChI |

InChI=1S/C11H20N2O5/c1-7(9(15)12-6-8(14)17-5)13-10(16)18-11(2,3)4/h7H,6H2,1-5H3,(H,12,15)(H,13,16)/t7-/m1/s1 |

InChI Key |

VLTIIVOWJQDNHG-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, forming a tert-butyl cation intermediate. This reaction is critical for revealing the free amine in subsequent peptide couplings.

Key Methods :

-

Anhydrous HCl in Dioxane :

Treatment with 4 M HCl in dioxane at room temperature for 3 h quantitatively removes the Boc group, yielding the hydrochloride salt of methyl D-alanylglycinate .Scavengers like thiophenol are often omitted due to the stability of the tert-butyl cation in this system .

-

Trifluoroacetic Acid (TFA) :

TFA in dichloromethane (1:1 v/v) cleaves the Boc group within 30 minutes at 0°C, compatible with acid-labile substrates .

Comparison of Deprotection Methods :

| Condition | Time | Temperature | Yield | Reference |

|---|---|---|---|---|

| 4 M HCl/dioxane | 3 h | RT | 99% | |

| TFA/DCM (1:1) | 0.5 h | 0°C | 95% |

Peptide Bond Formation

The methyl ester can be hydrolyzed to a carboxylic acid for use in peptide elongation.

Hydrolysis to Carboxylic Acid :

-

Basic Hydrolysis :

Treatment with NaOH (1 M) in THF/water (3:1) at 40°C for 4 h converts the ester to Boc-D-alanylglycine.

Activation for Coupling :

-

DCC/HOBt System :

The carboxylic acid reacts with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form an active ester, enabling coupling with amines (e.g., glycine methyl ester) .

Yield Optimization :

| Coupling Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| DCC/HOBt | DMF | 0°C → RT | 85% | |

| EDC/HCl | CH₂Cl₂ | RT | 78% |

Ester Functionalization

The methyl ester undergoes transesterification or aminolysis under specific conditions.

Transesterification :

-

Methanolysis :

In methanol with catalytic NaOMe, the methyl ester is stable, but prolonged heating (12 h, 60°C) leads to partial exchange with bulkier alcohols (e.g., benzyl alcohol).

Aminolysis :

-

With Primary Amines :

Reaction with benzylamine in DMF at 50°C for 6 h yields Boc-D-alanylglycine benzylamide .

Stability and Side Reactions

Comparison with Similar Compounds

Structural and Functional Analogues

a) Boc-β-Ala-OH (CAS RN 3303-84-2)

- Molecular Formula: C${8}$H${15}$NO$_{4}$

- Molecular Weight : 189.20 g/mol

- Key Differences: Lacks the glycine methyl ester moiety, making it a single amino acid derivative rather than a dipeptide. The β-alanine backbone alters steric and electronic properties, affecting reactivity in coupling reactions.

- Applications : Intermediate in synthesizing β-peptides and foldamers .

b) Boc-D-3-Benzothienylalanine (CAS RN 111082-76-9)

- Molecular Formula: C${16}$H${19}$NO$_{4}$S

- Molecular Weight : ~337.39 g/mol (calculated)

- Key Differences :

- Incorporates a benzothiophene ring, enhancing hydrophobicity and aromatic interactions.

- The bulky side chain limits use in standard peptide synthesis but is valuable in designing enzyme inhibitors or receptor ligands.

- Applications: Specialized R&D for non-medicinal applications, such as studying protein-ligand interactions .

c) Methyl Salicylate (CAS RN 119-36-8)

- Molecular Formula : C${8}$H${8}$O$_{3}$

- Molecular Weight : 152.15 g/mol

- Key Differences: A simple aromatic methyl ester, unrelated to amino acids. Used as a fragrance or gas standard in atmospheric studies, contrasting with methyl Boc-D-alanylglycinate’s role in peptide chemistry .

Physicochemical Properties

Preparation Methods

Comparative Efficiency of Thermal vs. Microwave Methods

| Parameter | Thermal Method | Microwave Method |

|---|---|---|

| Reaction Time | 12 hours | 2.5 hours |

| Yield | 73.4% | 60.8% |

| Purity (HPLC) | 98% | 95% |

| Energy Consumption | High | Moderate |

Microwave methods trade marginal yield reductions for scalability and speed, advantageous in high-throughput settings.

Alternative Protecting Group Strategies

While Boc predominates, transient protection via tert-butyloxycarbonyl-zinc complexes offers novel pathways. A palladium-catalyzed cross-coupling of Boc-protected iodinated alanine with methyl glycinate achieved 65% yield in a model system. Although unverified for D-alanine, this method’s mild conditions (room temperature, 12 hours) and compatibility with sensitive esters warrant further exploration.

Analytical Validation and Quality Control

Structural confirmation relies on tandem spectroscopic techniques:

-

¹H NMR (400 MHz, CD₃OD): δ 4.00 (q, J = 7.0 Hz, 1H, α-CH), 3.90 (s, 3H, OCH₃), 1.41 (d, J = 7.0 Hz, 3H, CH₃).

-

¹³C NMR (100 MHz, CD₃OD): δ 172.8 (COOCH₃), 170.2 (Boc C=O), 80.1 (Boc C(CH₃)₃), 51.9 (OCH₃).

-

Mass Spectrometry : ESI-MS m/z 261.2 [M+H]⁺, matching the theoretical 260.29 g/mol.

Purity assessments via reverse-phase HPLC (>98%) and chiral chromatography ensure enantiomeric excess (>99% for D-configuration).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost and waste reduction. The patent-derived Boc protection method uses inexpensive (Boc)₂O and recyclable acetone, aligning with green chemistry principles. EDC/HOBt coupling, while effective, generates urea byproducts; substituting greener alternatives like COMU® could enhance sustainability .

Q & A

Q. What strategies address conflicting literature data on the compound’s physicochemical properties?

- Critical Analysis :

- Meta-Analysis : Compare published melting points and optical rotations across ≥5 studies to identify outliers. Replicate disputed measurements using calibrated instruments .

- Peer Consultation : Engage crystallography experts to resolve discrepancies in reported crystal structures (e.g., via Cambridge Structural Database cross-referencing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.